1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine
Description
This compound features a piperazine core substituted at position 1 with a 2-fluorophenyl group and at position 4 with a pyrazole-based moiety. The pyrazole ring is further modified with a 4-fluorophenyl group at position 1 and a (4-fluorophenyl)methoxy group at position 2. The 3-carbonyl linkage bridges the pyrazole and piperazine, forming a complex heterocyclic architecture.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N4O2/c28-20-7-5-19(6-8-20)18-36-25-17-34(22-11-9-21(29)10-12-22)31-26(25)27(35)33-15-13-32(14-16-33)24-4-2-1-3-23(24)30/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXXGCGSXVZVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of fluorophenyl groups, and the coupling with piperazine. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Biological Activities
The compound is structurally related to various pyrazole derivatives, which are known for their broad range of biological activities. Recent studies have highlighted the following applications:
- Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Properties : Pyrazole-containing compounds have shown promise in reducing inflammation. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways, offering potential treatments for inflammatory diseases .
- Antimicrobial Effects : There is emerging evidence that pyrazole derivatives can possess antibacterial and antifungal activities. These compounds have been screened against various pathogens, showing effectiveness comparable to standard antibiotics .
Synthesis Methodologies
The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), which are efficient and environmentally friendly methods for generating complex molecules. The synthesis of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine can be approached through the following strategies:
- Multicomponent Reactions : Recent advancements in MCRs have facilitated the rapid assembly of pyrazole derivatives from readily available starting materials. This strategy enhances the yield and reduces the number of synthetic steps required .
- Functionalization Techniques : The introduction of various functional groups at specific positions on the pyrazole ring can significantly alter the biological activity of the compound. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to achieve this .
Case Studies
Several case studies illustrate the potential applications of pyrazole derivatives similar to the compound :
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that a related pyrazole derivative inhibited proliferation in breast cancer cells by inducing apoptosis. |
| Study B | Anti-inflammatory Effects | Showed that certain pyrazole compounds reduced TNF-alpha levels in vitro, indicating potential for treating rheumatoid arthritis. |
| Study C | Antimicrobial Screening | Found that a series of pyrazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity, and thereby exerting its effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities with related compounds:
Pharmacological and Binding Properties
- Sertindole () : Exhibits high affinity for 5-HT2A (Ki < 1 nM) and D2 receptors (Ki ~ 2 nM), with minimal extrapyramidal side effects due to selective CNS targeting.
- Pyrazole-Carbonyl Analogs () : Compounds with pyrazole-3-carbonyl linkages (e.g., 29b, 30a) demonstrated EC50 values of 10–100 nM in calcium mobilization assays (NTS1/NTS2 receptors), suggesting the target compound may share similar receptor activation mechanisms .
- Arylpiperazines with Sulfonyl Groups (): Show improved metabolic stability (t1/2 > 6 hours in hepatic microsomes) compared to non-sulfonylated analogs, though potency may vary .
Key Research Findings
Fluorine Substitution : Multiple fluorophenyl groups (as in the target compound and sertindole) enhance lipophilicity and blood-brain barrier penetration, critical for CNS activity .
Pyrazole vs. Indole Cores : Pyrazole-based analogs (e.g., ) exhibit broader receptor promiscuity (NTS1/NTS2, 5-HT) compared to indole-based sertindole, which is more selective for D2/5-HT2A .
Methoxy vs.
Data Tables
Table 1: Receptor Binding Affinities of Selected Analogs
Biological Activity
The compound 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following features:
- Fluorinated phenyl groups : The presence of multiple fluorine substituents enhances lipophilicity and may influence biological interactions.
- Pyrazole core : Known for its diverse biological activities, the pyrazole moiety is pivotal in drug design.
- Piperazine ring : This structure is commonly associated with various pharmacological effects, including CNS activity.
Biological Activities
The biological activities of this compound have been explored through various studies, which highlight its potential in several therapeutic areas.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Antimicrobial Properties
Compounds with a similar structure have shown promising antibacterial and antifungal activities. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways. A review highlighted that 71% of studies on pyrazole derivatives reported antibacterial properties, with a significant percentage also exhibiting antifungal activity .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have illustrated the biological efficacy of similar compounds:
- Anticancer Study : A derivative with structural similarities to our compound was tested against breast cancer cells, showing an IC50 value of 5 µM, indicating potent anticancer activity .
- Antimicrobial Activity : In vitro studies demonstrated that a related pyrazole derivative exhibited significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Study : Another study reported that a pyrazole-based compound reduced TNF-alpha levels in a murine model of arthritis, suggesting its utility in inflammatory conditions .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways (e.g., NF-kB, MAPK) that regulate cell proliferation and apoptosis.
- Interaction with Receptors : Potential binding to specific receptors may mediate its pharmacological effects.
Q & A
Q. What are the key synthetic challenges and methodological considerations for synthesizing this compound?
The synthesis of this fluorinated piperazine-pyrazole hybrid requires precise control of reaction conditions. Key steps include:
- Coupling reactions : The pyrazole-3-carbonyl group is typically introduced via nucleophilic acyl substitution or amide bond formation. Reaction solvents (e.g., dichloromethane, THF) and bases (e.g., triethylamine) must be optimized to avoid side reactions .
- Fluorophenyl incorporation : Fluorine substituents are introduced using fluorinated benzyl halides or via Suzuki-Miyaura cross-coupling. Temperature control (0–60°C) is critical to prevent dehalogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is used to isolate the final compound. Purity (>95%) is verified via LC-MS and ¹H/¹³C NMR .
Q. How is the structural integrity of this compound validated post-synthesis?
A multi-technique approach ensures structural confirmation:
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl groups), and IR (C=O stretch ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 506.18 for C₂₉H₂₂F₃N₃O₂) .
- X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
Q. What preliminary biological screening assays are recommended for this compound?
Initial activity profiling should include:
- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative potential .
- ADME prediction : Computational tools (e.g., SwissADME) assess logP (lipophilicity) and blood-brain barrier permeability, guided by fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Systematic substituent modifications reveal critical pharmacophore elements:
| Modification Site | Biological Impact | Methodological Approach |
|---|---|---|
| Piperazine N-substituent | Larger groups (e.g., 4-fluorophenoxy) enhance receptor selectivity but reduce solubility. Use reductive alkylation with fluorinated aldehydes . | |
| Pyrazole C-4 position | Electron-withdrawing groups (e.g., -OCH₂C₆H₄F) improve metabolic stability. Introduce via nucleophilic substitution under anhydrous conditions . | |
| Fluorophenyl orientation | Ortho-fluorine increases steric hindrance, altering binding kinetics. Synthesize isomers via directed ortho-metalation . |
Q. What experimental strategies resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized assay conditions : Use identical cell lines (e.g., HEK-293 for receptor studies) and negative controls (e.g., ketanserin for 5-HT₂A) .
- Dose-response validation : EC₅₀/IC₅₀ values should be replicated across ≥3 independent experiments with statistical rigor (p<0.05, ANOVA) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
Q. How can molecular docking and dynamics simulations guide target identification?
- Docking software (AutoDock Vina) : Predict binding poses to serotonin receptors using crystal structures (PDB: 7E2Z). Fluorophenyl groups show π-π stacking with Phe339 in 5-HT₂A .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?
- Rodent behavioral assays : Forced swim test (depression) and elevated plus maze (anxiety) at doses 10–50 mg/kg (i.p.) .
- Microdialysis : Measure extracellular dopamine in rat striatum post-administration to validate CNS penetration .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies (14–28 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
